molecular formula C8H8N4O2 B13510290 Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate

Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate

Katalognummer: B13510290
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: WOYVPTWZXJPKRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazine core. This molecule is distinguished by its 4-amino and 7-carboxylate ester substituents, which confer unique reactivity and biological relevance. Notably, it serves as a critical intermediate in the synthesis of remdesivir (VEKLURY®), a SARS-CoV-2 RNA polymerase inhibitor . Its structural framework is central to antiviral drug development due to its ability to mimic natural nucleosides and disrupt viral replication .

Eigenschaften

Molekularformel

C8H8N4O2

Molekulargewicht

192.17 g/mol

IUPAC-Name

methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)6-3-2-5-7(9)10-4-11-12(5)6/h2-4H,1H3,(H2,9,10,11)

InChI-Schlüssel

WOYVPTWZXJPKRC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C2N1N=CN=C2N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of aminopyrrole derivatives. For instance, the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, followed by cyclization at 165°C in dimethylformamide (DMF), yields the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, chloramine, and formamidine acetate has been developed, achieving a 55% overall yield . This method emphasizes safety, impurity control, and scalability, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tetracyanoethylene oxide, reducing agents such as sodium hydride, and nucleophiles like ammonia . Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 165°C and solvents like DMF and tetrahydrofuran (THF) being commonly used .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolo[2,1-F][1,2,4]triazine core .

Wissenschaftliche Forschungsanwendungen

Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, in antiviral applications, it inhibits RNA-dependent RNA polymerase, preventing viral replication . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting the viral life cycle.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogues of this compound differ in substituent patterns, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolo[2,1-F][1,2,4]triazine Derivatives
Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Applications
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate 4-NH₂, 7-COOCH₃ Amino, ester C₉H₉N₅O₂ Remdesivir intermediate
Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-F][1,2,4]triazine-5,6-dicarboxylate (14d) 2-Ph, 4-p-tolyl, 5/6-COOCH₃ Ester, aryl C₂₅H₂₂N₄O₄ Cytotoxicity studies (IC₅₀: 3.2–8.9 μM)
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate 4-Cl, 7-Br, 5-COOCH₃ Halogens, ester C₈H₅BrClN₃O₂ Halogenated precursor for cross-coupling
4-Aminopyrrolo[2,1-F][1,2,4]triazine-7-carbaldehyde 4-NH₂, 7-CHO Amino, aldehyde C₈H₆N₅O Electrophilic aldehyde for condensation

Physicochemical Properties

  • Melting Points: Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate: Not explicitly reported, but intermediates in remdesivir synthesis are typically crystalline . Dimethyl derivatives: Range from 191–205°C, influenced by aryl substituents .
  • Spectroscopic Data: ¹H NMR of Methyl 4-amino derivatives shows characteristic NH₂ (~6.5 ppm) and ester (-COOCH₃, ~3.9 ppm) signals . Bromo-chloro analogues exhibit distinct halogen-induced deshielding in ¹³C NMR .

Biologische Aktivität

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes current findings regarding its biological activity, focusing on enzyme inhibition, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

  • Chemical Name : Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
  • Molecular Formula : C8H8N4O2
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 2091172-57-3
  • IUPAC Name : Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

The compound features a pyrrolo-triazine core structure that is known for its diverse biological activities. Its synthesis involves methods that yield high purity and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the pyrrolo[2,1-f][1,2,4]triazine scaffold. For instance:

  • Enzyme Inhibition : Compounds derived from this scaffold have shown significant inhibition of pyruvate dehydrogenase kinases (PDKs), particularly PDK1 and PDK4. The most potent derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as PSN-1 and BxPC-3 .
    CompoundIC50 (µM)Target
    5i4.9PDK1
    5k5.8PDK1
    6l8.0PDK1
  • Mechanism of Action : The mechanism involves alteration of glycolytic metabolism in cancer cells, leading to increased oxidative stress and apoptosis. For example, treatment with specific derivatives resulted in increased levels of reactive oxygen species (ROS) and depletion of mitochondrial membrane potential .

Antiviral Activity

Emerging research indicates that certain pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit antiviral properties. Studies have suggested that these compounds can inhibit viral polymerases effectively:

  • Selectivity Against Viruses : Some derivatives were tested for their ability to inhibit neuraminidase activity in influenza viruses. The results indicated low cytotoxicity coupled with high selectivity indices against viral targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives:

  • Functional Groups : The presence of specific functional groups significantly influences the inhibitory activity against enzymes like PDKs. For instance:
    • A methoxyl group at position 5 enhances enzyme inhibition.
    • The introduction of halogen atoms at strategic positions can further increase potency .

Case Studies

A notable study involved testing various derivatives against a panel of human tumor cell lines:

  • Cytotoxicity Assays : Derivatives were subjected to in vitro cytotoxicity assays where they exhibited varying degrees of effectiveness against different cancer types.
    CompoundCancer TypeIC50 (µM)
    5iPancreatic Cancer4.9
    5kBreast Cancer5.8
    6lRenal Cancer8.0

The findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity.

Q & A

Q. What are the optimal synthetic routes and conditions for Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature control : Reactions often require 60–80°C to prevent decomposition of intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Use of palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps improves yields .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the product with >97% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Employ a combination of analytical techniques:

  • NMR spectroscopy : Confirm connectivity via characteristic peaks (e.g., NH₂ at δ 6.2 ppm, ester CO at δ 3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (192.18 g/mol) and formula (C₈H₈N₄O₂) .
  • X-ray crystallography : Resolve 3D conformation, particularly the fused pyrrole-triazine ring system .

Q. What preliminary biological assays are recommended to screen its activity?

  • Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using ATP-competitive binding assays .
  • Antiviral screening : Evaluate efficacy against RNA viruses (e.g., coronaviruses) via plaque reduction assays, given structural similarity to remdesivir intermediates .
  • Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How does Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate inhibit kinase activity at the molecular level?

Computational and experimental studies reveal:

  • ATP-binding site competition : The triazine moiety mimics adenine, forming hydrogen bonds with kinase active sites (e.g., with Asp831 in EGFR) .
  • Allosteric modulation : The pyrrole ring induces conformational changes in kinase domains, as shown in molecular dynamics simulations .
  • Selectivity profiling : Differential inhibition across kinase families (e.g., IC₅₀ of 0.5 µM for VEGFR2 vs. 15 µM for CDK2) can be mapped using kinome-wide screening .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or structural analogs. Mitigate via:

  • Standardized protocols : Use consistent cell lines (e.g., A549 for antiviral assays) and controls (e.g., remdesivir for RNA virus studies) .
  • Metabolite analysis : LC-MS/MS can differentiate parent compound activity from metabolites, which may vary across studies .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl ester vs. methyl ester) to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets like SARS-CoV-2 RdRp .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with kinase inhibition .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Low solubility : Co-crystallize with cyclodextrins or use mixed solvents (e.g., DMSO/water) .
  • Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate stable forms .
  • Data collection : Synchrotron radiation improves diffraction quality for small-molecule crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.